2-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).
Major Products
The major products would depend on the specific reaction conditions but could include oxidized quinoline derivatives, reduced carboxamides, or substituted quinoline compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: Could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets could include kinases, proteases, or G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide
- N-(4-phenylbutan-2-yl)quinoline-4-carboxamide
Uniqueness
The unique combination of the benzodioxole and phenylbutan groups in the quinoline carboxamide structure might confer distinct biological activities or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C27H24N2O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C27H24N2O3/c1-18(11-12-19-7-3-2-4-8-19)28-27(30)22-16-24(29-23-10-6-5-9-21(22)23)20-13-14-25-26(15-20)32-17-31-25/h2-10,13-16,18H,11-12,17H2,1H3,(H,28,30) |
InChI Key |
NNKSIQOENNVKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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